(5E)-5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, methoxy groups, and a diazinane trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the core diazinane trione structureThe final step often involves the formation of the methylidene bridge under specific conditions, such as the use of a base catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
(5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane trione derivatives and molecules with chlorophenyl and methoxy groups. Examples include:
- 4-Methoxyphenethylamine
- 2-(4-Chlorophenyl)ethylamine
- Phenethylamine derivatives
Uniqueness
What sets (5E)-5-({3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C22H19ClN2O5 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
(5E)-5-[[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H19ClN2O5/c1-3-10-25-21(27)17(20(26)24-22(25)28)11-15-6-9-18(29-2)19(12-15)30-13-14-4-7-16(23)8-5-14/h3-9,11-12H,1,10,13H2,2H3,(H,24,26,28)/b17-11+ |
InChI Key |
VIONZTCQPCRUDV-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC=C)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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